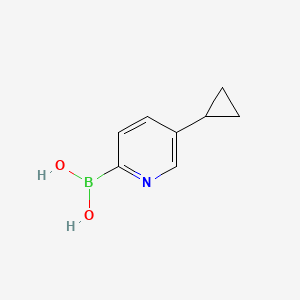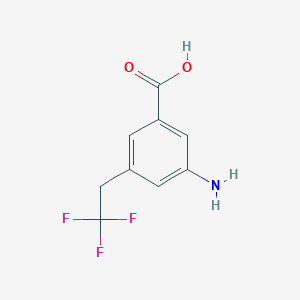
3-Amino-5-(2,2,2-trifluoroethyl)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H8F3NO2. This compound is characterized by the presence of an amino group at the 3-position and a trifluoroethyl group at the 5-position on the benzoic acid ring. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid typically involves the introduction of the trifluoroethyl group onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable trifluoroethylating agent reacts with a precursor benzoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro-3-amino-5-(2,2,2-trifluoroethyl)benzoic acid.
Reduction: 3-Amino-5-(2,2,2-trifluoroethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability. The amino group can form hydrogen bonds with target proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroethyl group.
2-Amino-3-(trifluoromethyl)benzoic acid: Differently positioned amino and trifluoromethyl groups.
Para-aminobenzoic acid: Lacks the trifluoroethyl group but has similar amino and carboxylic acid functionalities.
Uniqueness
3-Amino-5-(2,2,2-trifluoroethyl)benzoic acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
3-amino-5-(2,2,2-trifluoroethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)4-5-1-6(8(14)15)3-7(13)2-5/h1-3H,4,13H2,(H,14,15) |
Clé InChI |
QGNJPYJGFZVSJU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)O)N)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




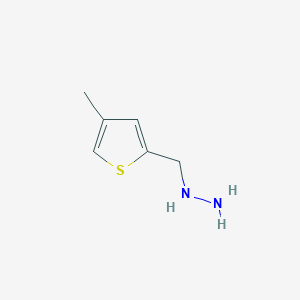
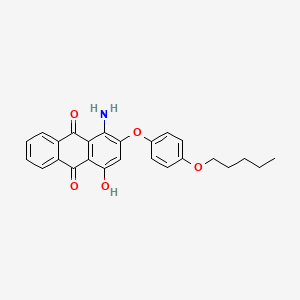


![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
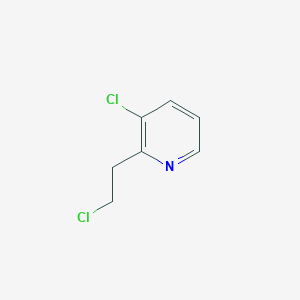
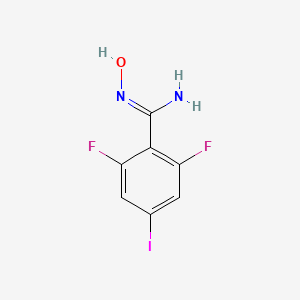

![N-phenyl-N-[4-[4-(N-phenylanilino)phenyl]phenyl]-3-[3-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]aniline](/img/structure/B13126882.png)
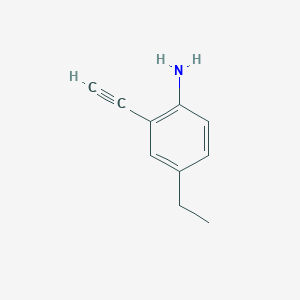
![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
